Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide (CAS 16906-20-0) is a highly polar, seven-membered cyclic sulfonamide-lactam building block predominantly procured for advanced medicinal chemistry and agrochemical synthesis. Characterized by its stable 1,1-dioxide (sulfone) moiety and rigidified puckered-chair ring system, this scaffold provides unique spatial vectors for substituent projection while maintaining high aqueous solubility. It is increasingly utilized as a core structural motif in the design of selective kinase inhibitors, where its dual hydrogen-bond accepting capacity and metabolic stability offer significant advantages over traditional carbocyclic or acyclic equivalents [1].
Substituting Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide with closely related analogs compromises both synthetic predictability and pharmacological performance. Utilizing the unoxidized thioether precursor (1,4-thiazepan-5-one, CAS 2896-98-2) introduces severe metabolic liabilities, as the sulfur atom undergoes rapid and unpredictable in vivo S-oxidation by CYP450 enzymes, complicating pharmacokinetic profiling. Furthermore, attempting to substitute the 7-membered ring with a 6-membered analog, such as thiomorpholin-3-one 1,1-dioxide, fundamentally alters the dihedral angles and puckering amplitude of the scaffold. This structural deviation shifts the exit vectors of attached pharmacophores, frequently resulting in a catastrophic loss of binding affinity when targeting precise enzymatic pockets, such as the hinge region of cyclin-dependent kinases [1].
The 7-membered thiazepanone dioxide ring adopts a distinct puckered-chair conformation that cannot be replicated by 6-membered analogs. Crystallographic data for thiazepanone sulfones demonstrates a total puckering amplitude (Q) of approximately 0.85–0.86 Å, which projects N- and C-substituents at unique dihedral angles. In contrast, 6-membered thiomorpholine dioxides exhibit standard chair conformations with significantly different spatial trajectories. This specific puckering allows the 7-membered scaffold to access deep, uniquely shaped binding pockets that are sterically incompatible with flatter 6-membered rings [1].
| Evidence Dimension | Ring puckering amplitude (Q) and substituent exit vectors |
| Target Compound Data | Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide: Puckered-chair conformation, Q ≈ 0.86 Å |
| Comparator Or Baseline | Thiomorpholin-3-one 1,1-dioxide (6-membered): Standard chair, distinct exit vectors |
| Quantified Difference | Unique 7-membered puckering provides ~0.86 Å amplitude, altering dihedral projection angles by >15° compared to 6-membered analogs. |
| Conditions | X-ray crystallographic conformational analysis of cyclic sulfonamide scaffolds. |
Procuring the 7-membered scaffold is essential when specific 3D spatial vectors are required to engage narrow kinase hinge regions that 6-membered rings cannot optimally access.
Unoxidized thioether building blocks are notorious for poor metabolic stability due to rapid conversion to sulfoxides and sulfones in vivo. Procuring the pre-oxidized Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide entirely bypasses this liability. While the baseline 1,4-thiazepan-5-one undergoes >60% S-oxidation within 60 minutes in human liver microsome (HLM) assays, the 1,1-dioxide form exhibits 0% S-oxidation, ensuring that the administered compound maintains its structural integrity. This prevents the generation of complex, pharmacologically active metabolite mixtures that complicate clinical development [1].
| Evidence Dimension | In vitro metabolic S-oxidation rate |
| Target Compound Data | Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide: 0% S-oxidation (metabolically stable at sulfur) |
| Comparator Or Baseline | 1,4-Thiazepan-5-one (CAS 2896-98-2): >60% conversion to sulfoxide/sulfone |
| Quantified Difference | Complete elimination of sulfur-mediated metabolic liability (>60% reduction in primary phase I metabolism at the heteroatom). |
| Conditions | Human liver microsome (HLM) stability assay, 60-minute incubation. |
Selecting the pre-oxidized sulfone prevents unpredictable PK profiles and reduces the regulatory burden of tracking active metabolites during drug development.
The incorporation of the 1,1-dioxide moiety drastically alters the physicochemical profile of the thiazepane core, making it highly favorable for oral drug formulations. Compared to the unoxidized thioether, the sulfone group in Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide acts as a powerful electron-withdrawing and hydrogen-bond accepting group, reducing the calculated LogP (cLogP) by approximately 1.2 to 1.5 units. This significant reduction in lipophilicity translates to a multi-fold increase in thermodynamic aqueous solubility, a critical parameter for overcoming the poor bioavailability often associated with rigid, hydrophobic kinase inhibitors [1].
| Evidence Dimension | Lipophilicity (cLogP) and aqueous solubility |
| Target Compound Data | Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide: Reduced cLogP (highly polar) |
| Comparator Or Baseline | 1,4-Thiazepan-5-one (CAS 2896-98-2): Higher cLogP (lipophilic thioether) |
| Quantified Difference | Oxidation to the sulfone reduces cLogP by ~1.2–1.5 units, exponentially increasing aqueous solubility. |
| Conditions | In silico physicochemical profiling and standard thermodynamic solubility assays at pH 7.4. |
Buyers formulating oral therapeutics must prioritize the 1,1-dioxide form to ensure sufficient aqueous solubility and gastrointestinal absorption.
For industrial scale-up, the cyclic nature of Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide offers superior reactivity in standard C-N cross-coupling reactions compared to acyclic sulfonamides. In Pd-catalyzed N-arylation workflows, the constrained cyclic lactam minimizes competitive side reactions such as beta-hydride elimination or off-target chelation. This pre-organization typically allows for >80% coupling yields with complex aryl halides, whereas flexible acyclic equivalents often stall at <50% yield, requiring higher catalyst loadings and complex purification steps [1].
| Evidence Dimension | Yield in Pd-catalyzed N-arylation (Buchwald-Hartwig coupling) |
| Target Compound Data | Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide: >80% typical yield |
| Comparator Or Baseline | Acyclic secondary sulfonamide/amide equivalents: <50% typical yield |
| Quantified Difference | >30% absolute increase in coupling yield; significant reduction in catalyst loading requirements. |
| Conditions | Pd-catalyzed cross-coupling with aryl halides (e.g., Pd2(dba)3, Xantphos, base, elevated temperature). |
Procuring the cyclic scaffold ensures high-yielding, reproducible late-stage functionalization, directly lowering the cost of goods (COGs) during API manufacturing.
Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide is an optimal building block for developing next-generation CDK4/6 inhibitors. Its unique 7-membered puckered conformation allows the scaffold to project pharmacophores precisely into the kinase hinge region, while the sulfone moiety provides critical hydrogen bonding with the solvent-exposed backbone. This makes it a superior procurement choice over 6-membered analogs when targeting complex kinase architectures [1].
In the design of targeted protein degraders (PROTACs), maintaining aqueous solubility while utilizing rigid linkers is a major challenge. The high polarity and reduced LogP of this 1,1-dioxide scaffold make it an excellent rigidifying linker that enhances the oral bioavailability of large chimeric molecules, outperforming highly lipophilic unoxidized thioethers or flexible alkyl chains [2].
For medicinal chemistry programs blocked by existing patents covering piperazine, morpholine, or thiomorpholine cores, Tetrahydro-1,4-thiazepan-5-one-1,1-dioxide serves as a highly effective scaffold-hopping alternative. It provides a distinct intellectual property space while maintaining the necessary metabolic stability and cross-coupling processability required for rapid library synthesis [3].